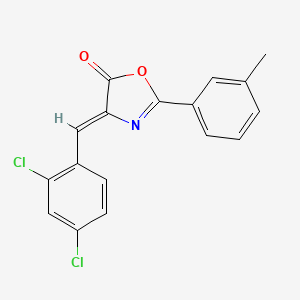![molecular formula C27H30N6O4 B11701746 N'~1~,N'~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11701746.png)
N'~1~,N'~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two indole-based moieties connected by a nonanedihydrazide linker. The presence of the indole rings and the hydrazide linkage contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide typically involves the condensation of 1-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with nonanedihydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted indole derivatives
Scientific Research Applications
N’~1~,N’~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of N’~1~,N’~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide involves its interaction with specific molecular targets and pathways. The compound’s indole moieties can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The hydrazide linkage may also play a role in the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~3~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isophthalohydrazide
- N’~1~,N’~9~-bis(2-ethoxybenzylidene)nonanedihydrazide
- N’~1~,N’~9~-bis(4-nitrobenzylidene)nonanedihydrazide
Uniqueness
N’~1~,N’~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide is unique due to its specific structural features, including the presence of two indole rings and a nonanedihydrazide linker. This unique structure contributes to its distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C27H30N6O4 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
N,N'-bis[(2-hydroxy-1-methylindol-3-yl)imino]nonanediamide |
InChI |
InChI=1S/C27H30N6O4/c1-32-20-14-10-8-12-18(20)24(26(32)36)30-28-22(34)16-6-4-3-5-7-17-23(35)29-31-25-19-13-9-11-15-21(19)33(2)27(25)37/h8-15,36-37H,3-7,16-17H2,1-2H3 |
InChI Key |
AETAKBMIFNHPOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCCCCCC(=O)N=NC3=C(N(C4=CC=CC=C43)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-2-[(E)-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11701686.png)
![1-Bromo-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11701691.png)
![N'-[(E)-(3-nitrophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11701702.png)
![(4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701706.png)
![4-[3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B11701711.png)
![ethyl 4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate](/img/structure/B11701712.png)

![4-bromo-N'-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11701722.png)
![N-(4-fluorophenyl)-4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B11701733.png)
![(2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11701741.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11701747.png)


